N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide
Description
Properties
CAS No. |
1111039-09-8 |
|---|---|
Molecular Formula |
C25H20ClN5O2S |
Molecular Weight |
489.98 |
IUPAC Name |
N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H20ClN5O2S/c26-18-10-12-19(13-11-18)27-22(32)16-34-25-29-28-24-30(15-14-17-6-2-1-3-7-17)23(33)20-8-4-5-9-21(20)31(24)25/h1-13H,14-16H2,(H,27,32) |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 490.0 g/mol. Its IUPAC name is N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide. The structure includes a triazoloquinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 490.0 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-2-[[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazoloquinazoline Core : Cyclization of appropriate precursors.
- Introduction of the Phenethyl Group : Via alkylation reactions.
- Substitution with Chlorophenyl Group : Through nucleophilic substitution.
- Attachment of the Thioacetamide Moiety : Finalization of the structure.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, quinazoline derivatives have shown effectiveness against various bacterial strains and fungi, although specific data on this compound's antimicrobial activity remains limited.
Anticancer Properties
Studies have demonstrated that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For example, compounds similar to this compound have been evaluated for their cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The inhibition rates varied significantly based on structural modifications.
Anti-inflammatory Activity
In vitro studies have shown that quinazoline derivatives can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism often involves inhibition of COX enzymes and modulation of MAPK signaling pathways.
The biological activity of this compound likely involves:
- Enzyme Inhibition : Binding to specific enzymes or receptors leading to reduced activity.
- Signal Pathway Modulation : Altering pathways involved in inflammation and cancer progression.
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer effects of similar quinazoline derivatives on A549 cells. The results indicated that certain modifications led to IC50 values as low as 0.009 µM for EGFR inhibition compared to standard drugs.
Case Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of related compounds in an acute inflammation model. Results showed significant reductions in NO release and cytokine levels compared to controls.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial efficacy of compounds similar to N-(4-chlorophenyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide. These compounds exhibit significant activity against various bacterial strains, including resistant organisms.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) : Related compounds have shown MIC values comparable to established antibiotics like vancomycin and ciprofloxacin.
Case Study Example:
A study demonstrated that a triazoloquinazoline derivative exhibited an MIC of 0.5 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an alternative treatment option.
Anticancer Properties
The compound has been investigated for its anticancer potential due to its ability to inhibit tumor cell proliferation through several mechanisms.
Mechanisms of Action:
- Induction of apoptosis
- Cell cycle arrest
- Modulation of signaling pathways associated with cancer progression
Case Study Example:
In xenograft models, a related compound led to a significant reduction in tumor size by inducing apoptosis in cancer cells. The study reported a tumor volume decrease of approximately 60% compared to control groups.
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory effects.
Mechanisms:
The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Study Example:
Research showed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in serum in animal models of inflammation. This suggests potential therapeutic applications for chronic inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes the structural and functional differences between the target compound and analogous molecules:
Key Observations:
Core Heterocycle Influence: The [1,2,4]triazolo[4,3-a]quinazoline core (target compound and ) enhances π-π stacking interactions with biological targets compared to imidazoquinazolines or oxadiazolidinones . The oxadiazolidinone derivative exhibits lower molar mass (350.76 vs. 506.97) due to the absence of a fused triazole ring, which may reduce metabolic stability.
Substituent Effects :
- The 4-chlorophenyl group is a common feature in all compounds, suggesting its role in enhancing lipophilicity and target binding .
- The phenethyl group in the target compound likely improves membrane permeability compared to the furan-2-yl substituent in .
Synthetic Efficiency: Cyclization reactions using sodium metal in ethanol (as in ) yield ~90% purity for triazoloquinazolines, while oxadiazolidinones require multi-step protocols with unoptimized yields .
Biological Activity Trends: Triazoloquinazolines (e.g., ) show moderate antimicrobial activity, attributed to the thioether/acylamide moieties. The target compound’s bioactivity remains underexplored but is hypothesized to align with these trends. Oxadiazolidinones are computationally predicted for antifungal use, highlighting the role of the oxadiazole ring in disrupting fungal cell walls.
Q & A
Q. How can cross-disciplinary approaches enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
